

Application Note: Protocol for Fluorescent Labeling of H-VTCG-OH Peptide

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Compound of Interest

Compound Name: *H-Val-Thr-Cys-Gly-OH*

Cat. No.: *B15131125*

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Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fluorescently labeled peptides are indispensable tools in biological research and drug development. They serve as probes for a wide array of applications, including fluorescence microscopy, flow cytometry, in-vivo imaging, and fluorescence resonance energy transfer (FRET) assays.[1][2] The peptide H-VTCG-OH (Histidyl-Valyl-Threonyl-Cysteiny-Glycine) possesses three primary reactive sites suitable for covalent modification with a fluorescent tag: the N-terminal α -amino group, the side-chain thiol group of cysteine, and the C-terminal carboxyl group.[3][4]

This application note provides detailed protocols for two of the most specific and widely used labeling strategies for H-VTCG-OH:

- **N-Terminal Labeling:** Targeting the primary amine of the N-terminal histidine using an amine-reactive N-hydroxysuccinimide (NHS) ester dye.
- **Cysteine Labeling:** Targeting the highly reactive thiol (sulfhydryl) group of the cysteine residue using a thiol-reactive maleimide dye.

Choosing the appropriate strategy depends on the desired location of the fluorescent probe, as attaching it to different sites may influence the peptide's biological activity and function.

2. Materials and Reagents

- H-VTCG-OH peptide
- Amine-reactive fluorescent dye (e.g., Cy5 NHS ester, FITC NHS ester)
- Thiol-reactive fluorescent dye (e.g., Cy5 Maleimide, Alexa Fluor™ 488 C5 Maleimide)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sodium bicarbonate (NaHCO_3)
- Sodium phosphate monobasic (NaH_2PO_4)
- Sodium phosphate dibasic (Na_2HPO_4)
- Ethylenediaminetetraacetic acid (EDTA)
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Deionized water (ddH_2O)
- Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Mass spectrometer for verification
- UV-Vis spectrophotometer

Experimental Protocols

Protocol 1: N-Terminal Amine Labeling with NHS-Ester Dyes

This protocol describes the conjugation of an amine-reactive fluorescent dye to the N-terminus of H-VTCG-OH. The reaction involves the formation of a stable amide bond between the dye's NHS ester and the peptide's primary amine.[3] The reaction is highly pH-dependent, with optimal conditions between pH 8.3 and 8.5.[5]

Methodology:

- **Buffer Preparation:** Prepare a 0.1 M sodium bicarbonate buffer by dissolving NaHCO_3 in ddH₂O. Adjust the pH to 8.3 using NaOH or HCl.
- **Peptide Solution Preparation:** Dissolve the H-VTCG-OH peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
- **Dye Solution Preparation:** Immediately before use, dissolve the amine-reactive NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL. NHS esters are moisture-sensitive and can hydrolyze quickly in aqueous solutions.[5]
- **Labeling Reaction:** a. While gently vortexing the peptide solution, add a 5- to 10-fold molar excess of the dissolved dye solution. Adding the dye slowly helps prevent precipitation. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Purification:** a. Following incubation, purify the labeled peptide from unreacted dye and byproducts using RP-HPLC. b. Use a C18 column with a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). c. Collect fractions corresponding to the fluorescently labeled peptide, which will have a longer retention time than the unlabeled peptide.
- **Verification:** Confirm the identity and purity of the labeled peptide using mass spectrometry. Determine the concentration and degree of labeling using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the peptide) and the dye's specific maximum absorbance wavelength.[6]

Protocol 2: Cysteine Thiol Labeling with Maleimide Dyes

This method provides highly specific labeling of the cysteine residue. Maleimides react selectively with thiol groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond. [3][7] It is crucial to ensure the cysteine's thiol group is in its reduced, free state.

Methodology:

- **Buffer Preparation:** Prepare a 0.1 M sodium phosphate buffer containing 5 mM EDTA. Adjust the pH to 7.0. The EDTA is included to chelate heavy metal ions that can oxidize thiols.
- **Peptide Reduction (Optional but Recommended):** a. Dissolve the H-VTCG-OH peptide in the phosphate buffer (pH 7.0). b. To ensure the cysteine thiol is reduced, add a 10-fold molar excess of TCEP. c. Incubate for 30 minutes at room temperature. TCEP is a stable reducing agent that does not contain a thiol and thus will not compete with the peptide for the maleimide dye.
- **Dye Solution Preparation:** Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO to a concentration of 10 mg/mL.
- **Labeling Reaction:** a. Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the reduced peptide solution. b. Incubate the reaction for 2 hours at room temperature in the dark.
- **Purification:** Purify the conjugate using RP-HPLC as described in Protocol 1 (Step 5). The labeled peptide will elute later than the unlabeled, reduced peptide.
- **Verification:** Verify the final product using mass spectrometry and determine the concentration and labeling efficiency via UV-Vis spectrophotometry as described in Protocol 1 (Step 6).

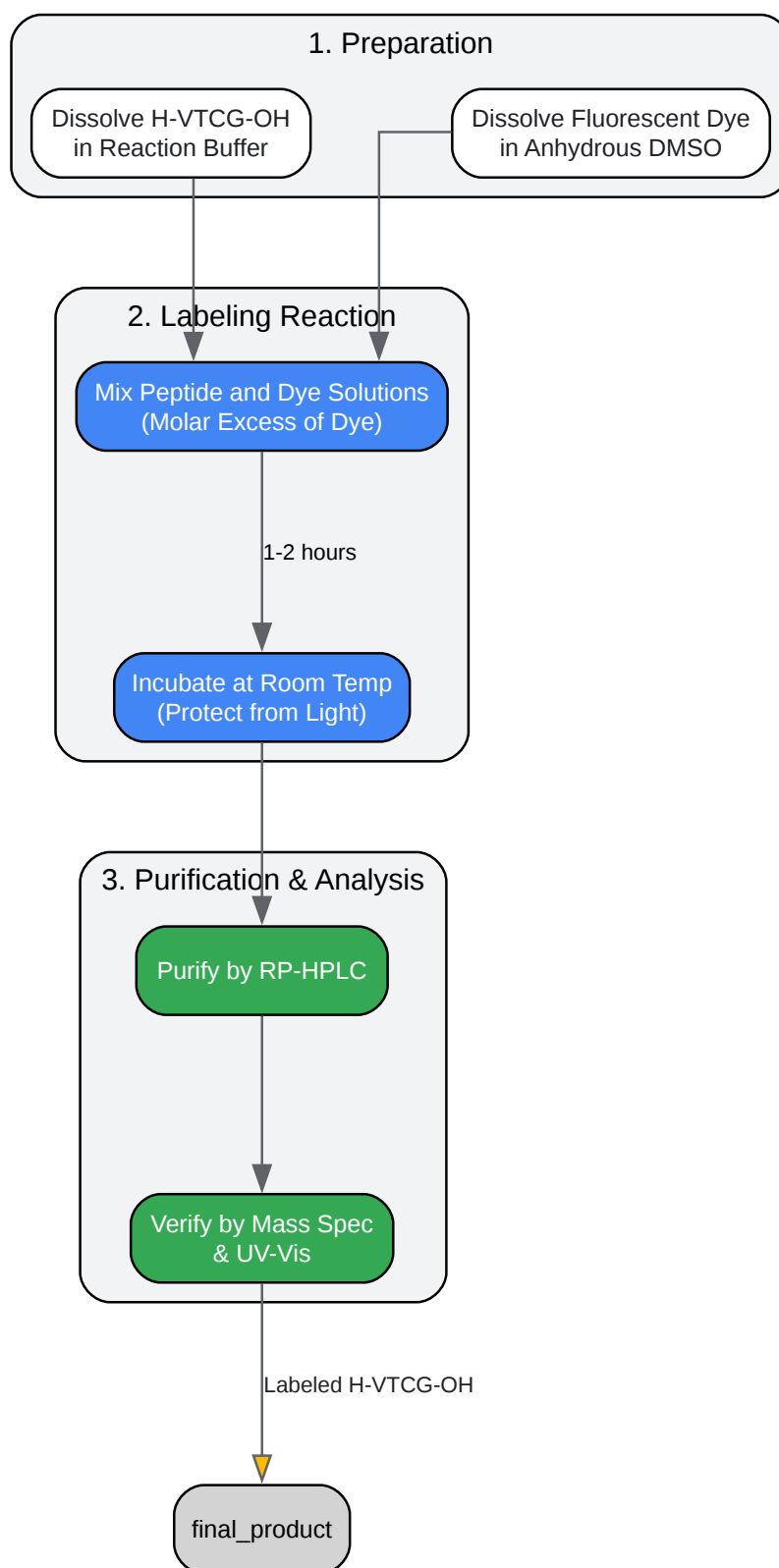
Data Presentation

The following table summarizes the key quantitative parameters for the described labeling protocols.

Parameter	Protocol 1: N-Terminal Labeling	Protocol 2: Cysteine Labeling
Target Functional Group	N-Terminal Primary Amine (-NH ₂)	Cysteine Thiol (-SH)
Reactive Dye Chemistry	NHS-Ester	Maleimide
Reaction Buffer	0.1 M Sodium Bicarbonate	0.1 M Sodium Phosphate, 5 mM EDTA
Optimal pH	8.3 - 8.5	6.5 - 7.5
Dye:Peptide Molar Ratio	5:1 to 10:1	10:1 to 20:1
Reaction Time	1 - 2 hours	2 hours
Reaction Temperature	Room Temperature	Room Temperature
Bond Formed	Amide	Thioether

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the fluorescent labeling of the H-VTCG-OH peptide.



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General workflow for fluorescent labeling of H-VTCG-OH peptide.

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